Ethyl 5-amino-2-chloroisonicotinate
Description
Properties
IUPAC Name |
ethyl 5-amino-2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJCTOLZHAXVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726639 | |
| Record name | Ethyl 5-amino-2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862314-10-1 | |
| Record name | Ethyl 5-amino-2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of the Synthesis Strategy
The synthesis primarily focuses on constructing the isonicotinate core with specific functional groups—namely, the amino and chloro substituents—through a sequence of nitration, chlorination, and amino substitution reactions. The process emphasizes mild reaction conditions, cost-effectiveness, and industrial applicability.
Preparation of 2-Chloroisonicotinic Acid Derivatives
Method A: Diazotization and Sandmeyer Reaction (from raw materials like 2-Amino-4-picoline)
Step 1: Diazotization
2-Amino-4-picoline is diazotized using sodium nitrite in acidic conditions at low temperatures (~0-5°C) to generate diazonium salts.Step 2: Sandmeyer Chlorination
The diazonium salt reacts with copper(I) chloride (CuCl) to produce 2-chloro-4-picoline.
Reaction:
$$
\text{Ar-N}2^+ + \text{CuCl} \rightarrow \text{Ar-Cl} + \text{N}2 + \text{Cu}
$$Step 3: Oxidation to 2-Chloroisonicotinic Acid
The chlorinated intermediate undergoes oxidation, typically with oxidants like potassium permanganate or nitric acid, to form the corresponding acid.
Method B: Oxidation of γ-Picolinic Acid
- Starting from γ-picolinic acid, oxidation to its N-oxide is performed, followed by chlorination at the 2-position, yielding 2-chloroisonicotinic acid derivatives.
Method C: Chlorination of 4-Cyanopyridine
- 4-Cyanopyridine is oxidized to its N-oxide, then chlorinated to obtain 2-chloro-4-cyanopyridine, which hydrolyzes under acidic conditions to give 2-chloroisonicotinic acid.
Synthesis of Ethyl 5-Amino-2-chloroisonicotinate
The key step involves introducing the amino group at the 5-position of the pyridine ring, which can be achieved via nitration followed by reduction:
Step 1: Nitration of 2-Chloroisonicotinic Acid
- The 2-chloroisonicotinic acid is nitrated selectively at the 5-position using a nitrating mixture (concentrated nitric acid and sulfuric acid).
Reaction conditions:- Volume ratio of nitric acid to sulfuric acid: 1:1.6–2
- Temperature: 0–5°C to control regioselectivity and prevent over-nitration.
Step 2: Reduction of Nitro Group to Amine
- The nitro derivative is reduced to the amino compound using catalytic hydrogenation (e.g., Pd/C under hydrogen) or chemical reduction with iron powder in acidic medium.
- In research, the reduction employs iron powder and concentrated hydrochloric acid, with ethanol-water as solvent, under reflux conditions (~80–100°C).
- Reaction equation:
$$
\text{Ar-NO}2 + 3\text{H}2 \rightarrow \text{Ar-NH}2 + 2\text{H}2O
$$
Step 3: Esterification
- The amino-isonicotinic acid is esterified with ethanol under reflux in the presence of a catalytic acid (e.g., sulfuric acid) to produce this compound.
Data Table Summarizing Preparation Methods
| Step | Raw Material | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Amino-4-picoline | NaNO₂, HCl | - | 0–5°C, 1–2 hours | - | Diazotization |
| 2 | Diazized intermediate | CuCl | - | Room temp, 2–4 hours | - | Sandmeyer chlorination |
| 3 | Chlorinated intermediate | Oxidants (KMnO₄, HNO₃) | Water/Acid | Reflux | 60–70 | Oxidation to acid |
| 4 | 2-Chloroisonicotinic acid | HNO₃/H₂SO₄ | - | 0–5°C | - | Nitration at 5-position |
| 5 | Nitro derivative | Fe/HCl | Ethanol-Water | Reflux (~80–100°C) | 80–90 | Reduction to amine |
| 6 | Amino acid | Ethanol | Reflux | Acid catalyzed | 85–95 | Esterification |
Research Findings and Optimization Insights
- Reaction Mildness: The nitration at the 5-position is optimized at low temperatures to prevent poly-nitration and degradation, ensuring high regioselectivity.
- Catalytic Reduction: Iron powder with hydrochloric acid offers a cost-effective and environmentally benign reduction method, with yields exceeding 85%.
- Industrial Scalability: The process is adaptable to large-scale production, with simplified purification steps such as filtration and recrystallization.
- Cost Efficiency: Use of inexpensive raw materials like iron powder and ethanol, along with mild reaction conditions, reduces overall costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-chloroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form alkylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Ester Hydrolysis: Formation of 5-amino-2-chloropyridine-4-carboxylic acid.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-2-chloroisonicotinate serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural characteristics allow it to target neurological and inflammatory disorders effectively.
- Case Study : In a recent study, derivatives of this compound were synthesized and evaluated for their potential as anti-inflammatory agents. The amino group enhances interactions with biological targets, increasing efficacy .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules, including other heterocyclic compounds and natural product analogs.
- Synthesis Methodology : One method involves using this compound in a microwave-assisted reaction to form new heterocycles. This method demonstrated high yields and reduced reaction times compared to traditional methods .
Biological Studies
This compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
- Mechanism of Action : The compound can inhibit enzymes by binding to their active sites, blocking substrate access, or acting as an agonist/antagonist at various receptors, modulating their activity .
Comparative Data Table
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-chloroisonicotinate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
The trifluoromethyl group at position 5 in all compounds enhances thermal stability due to strong C-F bonds, but the carbaldehyde group in increases polarity, affecting solubility .
Functional Group Impact :
- Carbonyl chloride (-COCl) : High reactivity toward amines and alcohols, making the target compound suitable for synthesizing amides or esters.
- Sulfonyl chloride (-SO₂Cl) : Prefers sulfonamide formation, as seen in the thiophene derivative , which may offer better hydrolytic stability than the target compound’s -COCl group.
The thiourea derivative lacks aromaticity in its core, reducing resonance stabilization but improving metal-binding capacity.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s -COCl group requires anhydrous conditions to prevent hydrolysis, unlike the more stable sulfonyl chloride in .
- Thermal Stability : Trifluoromethyl groups in all analogs improve thermal resistance (>200°C), but the carbaldehyde group in may degrade above 150°C .
- Toxicity : Thiourea derivatives (e.g., ) are associated with higher toxicity profiles compared to pyrazole-based compounds due to sulfur-related bioactivity .
Biological Activity
Ethyl 5-amino-2-chloroisonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an amino group and a chloro substituent on the isonicotinic acid framework. This structure contributes to its interaction with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access. This mechanism is crucial in various therapeutic contexts, particularly in treating diseases where enzyme activity is dysregulated.
- Receptor Binding : It has been shown to interact with several receptors, acting either as an agonist or antagonist. This modulation can influence cellular signaling pathways, making it a candidate for drug development targeting neurological and inflammatory disorders .
Biological Studies and Applications
This compound has been utilized in various biological studies due to its structural similarity to biologically active molecules. Its applications include:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological conditions and inflammatory diseases .
- Organic Synthesis : The compound is used as an intermediate in synthesizing complex organic molecules, including heterocyclic compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In vitro Binding Assays : A study reported that this compound exhibited promising binding potency against the S1P2 receptor with an IC50 value of 9.52 ± 0.70 nM. This potency was significantly higher than that of other synthesized analogs and even more potent than the well-known S1PR2 antagonist JTE-013 (IC50 = 68.47 ± 7.45 nM) .
- Enzyme Inhibition Studies : The compound was assessed for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it effectively inhibited target enzymes, demonstrating potential therapeutic applications in metabolic disorders .
- Biodistribution Studies : In animal models, biodistribution studies showed that this compound had a significant accumulation in specific organs, suggesting its potential for targeted drug delivery systems .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 5-amino-2-chloroisonicotinate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitoring via TLC or HPLC. For example, substituting polar aprotic solvents (e.g., DMF) for esterification reactions may enhance nucleophilic substitution efficiency at the 2-chloro position . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted 5-aminonicotinic acid derivatives . Yield improvements (>70%) are achievable by controlling stoichiometric ratios of ethyl chloroformate and amino precursors .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the ester group (δ ~4.3 ppm for CHCH) and aromatic protons (δ ~6.5–8.5 ppm). The 2-chloro substituent induces deshielding in adjacent protons .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 215.6) and detects impurities .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values to confirm purity .
Q. How should researchers design control experiments to assess the stability of this compound under varying pH conditions?
- Methodological Answer : Prepare buffer solutions (pH 2–10) and incubate the compound at 25°C and 40°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for aromatic absorption) and quantify hydrolyzed products (e.g., 5-amino-2-chloroisonicotinic acid) using HPLC. Statistical analysis (ANOVA) identifies significant degradation pathways (e.g., ester hydrolysis dominant at pH >8) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 2-chloro substituent in nucleophilic aromatic substitution (NAS) reactions involving this compound?
- Methodological Answer : Computational modeling (DFT calculations) can map electron density distribution to identify reactive sites. The 2-chloro group activates the pyridine ring for NAS due to its electron-withdrawing effect, directing incoming nucleophiles to the C-4 or C-6 positions. Kinetic studies (e.g., varying nucleophile concentration) reveal second-order dependence, supporting a concerted mechanism . Contrast this with steric hindrance from the ethyl ester group, which may reduce reactivity at C-3 .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use a common cell line (e.g., HEK-293) and solvent (DMSO concentration ≤0.1%).
- Validate dose-response curves (IC) across three independent replicates.
- Cross-reference with structural analogs (e.g., methyl esters) to isolate substituent-specific effects .
Q. What strategies enable efficient scale-up of this compound synthesis without compromising enantiomeric purity?
- Methodological Answer : Implement continuous-flow chemistry to maintain precise temperature and mixing control. Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Pilot studies show >90% ee achievable at 10 mmol scale with 1 mol% catalyst loading .
Data Analysis and Reproducibility
Q. How should researchers statistically validate spectroscopic data for this compound in multi-lab studies?
- Methodological Answer : Apply interlaboratory reproducibility tests (e.g., Youden’s paired sample method). Share raw NMR/HPLC data in open repositories (e.g., PubChem) with metadata (e.g., instrument calibration details). Use Cohen’s kappa coefficient to assess agreement in peak assignments among independent analysts .
Q. What computational tools are suitable for predicting the metabolic pathways of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with cytochrome P450 enzymes. Parameterize force fields using partial charges derived from quantum mechanical calculations (e.g., B3LYP/6-31G*). Validate predictions against in vitro microsomal stability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
